
S-Trityl-L-cysteine-benzylamide
Overview
Description
S-Trityl-L-cysteine-benzylamide is a synthetic compound known for its significant biological activities. It is a derivative of S-Trityl-L-cysteine, which is recognized for its inhibitory effects on kinesin spindle protein Eg5, a crucial protein involved in mitotic spindle formation during cell division
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like trityl chloride and benzylamine . The process may involve multiple steps, including protection, coupling, and deprotection reactions, under controlled temperatures and pH conditions.
Industrial Production Methods: While specific industrial production methods for S-Trityl-L-cysteine-benzylamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing techniques like crystallization and chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: S-Trityl-L-cysteine-benzylamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The trityl group can be substituted under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine in mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acidic or basic conditions to facilitate the removal or replacement of the trityl group.
Major Products: The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used .
Scientific Research Applications
S-Trityl-L-cysteine-benzylamide has several scientific research applications:
Mechanism of Action
The mechanism of action of S-Trityl-L-cysteine-benzylamide involves its binding to the kinesin spindle protein Eg5. This binding inhibits the ATPase activity of Eg5, preventing the proper formation of the mitotic spindle, leading to cell cycle arrest and apoptosis . The compound’s molecular targets include the motor domain of Eg5, where it binds allosterically, disrupting its function .
Comparison with Similar Compounds
S-Trityl-L-cysteine: A closely related compound with similar inhibitory effects on Eg5.
N-Benzyl-S-trityl-L-cysteinamide: Another derivative with comparable biological activities.
Uniqueness: S-Trityl-L-cysteine-benzylamide is unique due to its specific structural modifications, which enhance its binding affinity and inhibitory potency against Eg5. This makes it a valuable compound in the development of anticancer therapies and other biomedical applications .
Properties
IUPAC Name |
(2R)-2-amino-N-benzyl-3-tritylsulfanylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2OS/c30-27(28(32)31-21-23-13-5-1-6-14-23)22-33-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22,30H2,(H,31,32)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTRMHWUVLZQSM-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)[C@H](CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.